molecular formula C18H18N4O B11063297 2-Propenamide, 3-phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-

2-Propenamide, 3-phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-

Cat. No.: B11063297
M. Wt: 306.4 g/mol
InChI Key: GRUPKJOCFXNAEV-MDZDMXLPSA-N
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Description

(2E)-3-Phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide is a compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of (2E)-3-Phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-3-Phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide lies in its specific substituents, which confer distinct biological activities and chemical properties. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

(E)-3-phenyl-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C18H18N4O/c1-12-11-13(2)19-18-16(12)17(21-22(18)3)20-15(23)10-9-14-7-5-4-6-8-14/h4-11H,1-3H3,(H,20,21,23)/b10-9+

InChI Key

GRUPKJOCFXNAEV-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)/C=C/C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)C=CC3=CC=CC=C3)C

Origin of Product

United States

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